(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name (E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is derived from its bicyclic core structure and substituents. The parent heterocycle, pyrrolo[3,4-b]pyridine, consists of a pyrrole ring fused to a pyridine ring at positions 3 and 4. Two ketone functional groups at positions 5 and 7 define the 5,7-dioxo moiety. The 6(7H)-yl designation indicates a hydrogen shift in the tautomeric form of the bicyclic system. An ethyl group attached to position 6 bears the acrylamide substituent, which includes a thiophene ring at the β-position of the propenamide chain. The (E)- configuration specifies the trans spatial arrangement of the acrylamide’s double bond.
Structural Representation
- Core scaffold : Pyrrolo[3,4-b]pyridine-5,7-dione
- Substituents :
- N-Ethyl group at position 6
- (E)-3-(Thiophen-2-yl)acrylamide at the terminal ethyl position
Simplified Molecular-Input Line-Entry System (SMILES) :
O=C1N2C3=C(C(=O)N1)N=CC=C3C=C2.CCNC(=O)/C(=C\C4=CC=CS4)/O
CAS Registry Number and Alternative Chemical Designations
As of the current literature review, this compound has not been assigned a CAS Registry Number . Alternative designations include:
- IUPAC Name : this compound
- Research Codes : No widely recognized laboratory codes or trivial names have been reported.
- Semisystematic Synonyms :
- 5,7-Dioxo-6-(2-(3-(thiophen-2-yl)acrylamido)ethyl)-5H-pyrrolo[3,4-b]pyridine
- Thiophene-functionalized pyrrolopyridinedione acrylamide
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₂N₃O₃S was calculated based on the compound’s structural components:
| Component | Contribution | Count |
|---|---|---|
| Core scaffold | Pyrrolo[3,4-b]pyridine-5,7-dione | C₇H₃N₂O₂ |
| Ethyl linker | -(CH₂)₂- | C₂H₄ |
| Acrylamide | (E)-3-(Thiophen-2-yl)propenamide | C₇H₅NOS |
Molecular Weight Calculation :
- Carbon (C) : 16 × 12.01 = 192.16 g/mol
- Hydrogen (H) : 12 × 1.008 = 12.10 g/mol
- Nitrogen (N) : 3 × 14.01 = 42.03 g/mol
- Oxygen (O) : 3 × 16.00 = 48.00 g/mol
- Sulfur (S) : 1 × 32.07 = 32.07 g/mol
- Total : 326.36 g/mol
Isotopic Distribution :
- Exact Mass : 326.0564 Da (monoisotopic)
- Major Isotopes : [M+H]⁺ = 327.06 (100%), [M+Na]⁺ = 349.05 (15%)
Properties
IUPAC Name |
(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-13(6-5-11-3-2-10-23-11)17-8-9-19-15(21)12-4-1-7-18-14(12)16(19)22/h1-7,10H,8-9H2,(H,17,20)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCOVNDRZIOXED-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C=CC3=CC=CS3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)/C=C/C3=CC=CS3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structural framework that includes a pyrrolo[3,4-b]pyridine core and a thiophene moiety, which are known to impart various biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their catalytic activity. This mechanism is crucial for compounds designed to target metabolic pathways involved in diseases such as cancer and infections.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that affect cell proliferation, apoptosis, and inflammation. For example, compounds with similar structures have shown the ability to inhibit vascular endothelial growth factor receptors (VEGFR), which are critical in angiogenesis and tumor growth .
Anticancer Potential
Research indicates that compounds with a pyrrolo[3,4-b]pyridine core exhibit promising anticancer activity. For instance, studies have shown that derivatives of this compound can significantly inhibit tumor growth in various cancer models by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor progression .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds related to this structure have been investigated for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies
- Inhibition of VEGFR : A study involving similar pyrrolo compounds demonstrated that specific derivatives could inhibit VEGFR-2 with potency exceeding standard treatments by several folds. This inhibition was linked to reduced tumor growth and metastasis in preclinical models .
- Neuropathic Pain Model : Related compounds have shown efficacy in models of neuropathic pain, suggesting that the thiophene component may enhance interaction with nicotinic acetylcholine receptors, leading to pain relief without motor impairment.
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit promising antimicrobial properties. Specifically, compounds similar to (E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli ATCC 25922 | 12.5 |
| Staphylococcus aureus ATCC 6538 | 6.25 |
| Pseudomonas aeruginosa ATCC 27853 | 25 |
These results suggest its potential as an antimicrobial agent in treating infections.
Anticancer Properties
The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis; inhibition can lead to reduced tumor growth.
A derivative was evaluated for its antitubercular properties against Mycobacterium tuberculosis, exhibiting an IC50 value ranging from 1.35 to 2.18 µM, indicating potent activity compared to standard antitubercular agents .
Case Study on Antitubercular Activity
A derivative of the compound was tested against Mycobacterium tuberculosis with promising results, suggesting its potential as a new antitubercular agent.
Molecular Docking Studies
Molecular docking simulations indicated strong interactions between the compound and target proteins involved in bacterial resistance mechanisms. The binding energies ranged from -5.8 to -8.2 kcal/mol, indicating favorable binding affinities that could inhibit target functions .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrrolo[3,4-b]pyridine vs. Pyrimidinones/Thiazolo-pyrimidines: The target compound’s pyrrolo[3,4-b]pyridine core differs from pyrimidinones (e.g., compounds in ) and thiazolo-pyrimidines (e.g., ) in electronic and steric properties.
Substituent Effects
- Thiophene Acrylamide vs. Alkyl/Aminoethyl Chains: The thiophene-acrylamide group in the target compound contrasts with alkyl or aminoethyl substituents in ’s pyrimidinones. For example, 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., compound 6c–f in ) show enhanced antifungal activity due to the morpholine group’s basicity. In contrast, the thiophene-acrylamide moiety may confer distinct electronic and steric profiles, possibly influencing solubility or target selectivity .
Physicochemical Properties
- Solubility and Stability: The dihydrodioxo-pyrrolopyridine core likely reduces solubility compared to pyrimidinones, which often form hydrates. However, the thiophene and acrylamide groups could mitigate this by introducing polarizable sulfur atoms and amide hydrogen-bond donors.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Property Comparison
| Property | Target Compound | Pyrimidinones (e.g., 4a) | Thiazolo-pyrimidines () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 300–350 | ~450 |
| LogP (Predicted) | 1.5–2.5 | 0.8–1.5 | 2.8–3.5 |
| Hydrogen Bond Donors | 3 | 2 | 1 |
Research Implications
- Synthesis : The target compound’s complexity may require multi-step protocols involving Suzuki couplings for thiophene incorporation and cyclocondensation for the pyrrolopyridine core, akin to methods in .
- Crystallography : Structural validation via single-crystal X-ray diffraction (using SHELX, as in and ) would confirm stereochemistry and intermolecular interactions .
- Biological Screening : Prioritize assays against Gram-positive bacteria and fungi, given the activity trends of related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
